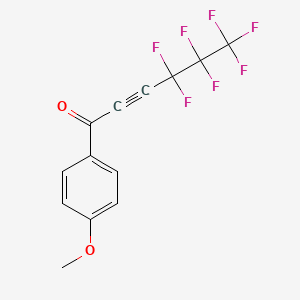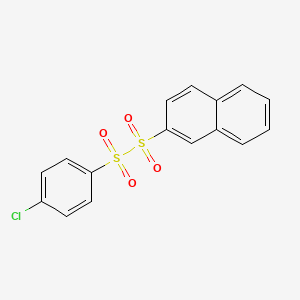
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a naphthyl group, and two tetraoxo-disulfane groups
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chlorophenyl Group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or sulfuryl chloride.
Introduction of the Naphthyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using naphthalene derivatives.
Formation of the Tetraoxo-Disulfane Groups: This can be accomplished through oxidation reactions using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo-disulfane groups to thiol or sulfide groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in reactivity and applications.
Other disulfane compounds: Compounds with different aryl or alkyl groups attached to the disulfane moiety, which may exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
91222-53-6 |
|---|---|
Formule moléculaire |
C16H11ClO4S2 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C16H11ClO4S2/c17-14-6-9-15(10-7-14)22(18,19)23(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
Clé InChI |
JHCRVPXNYGPYQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


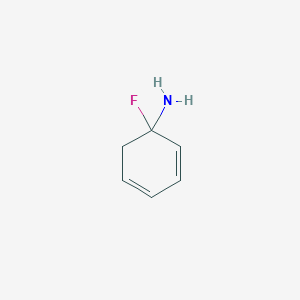


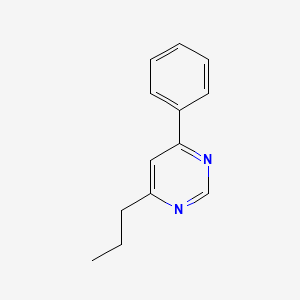
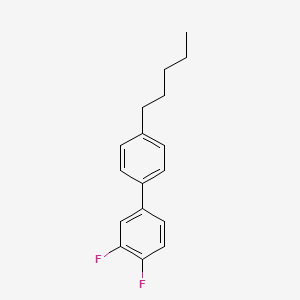
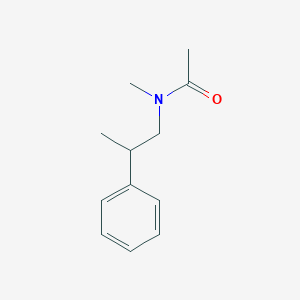
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
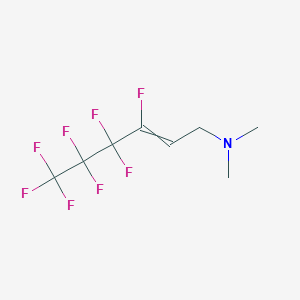
![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
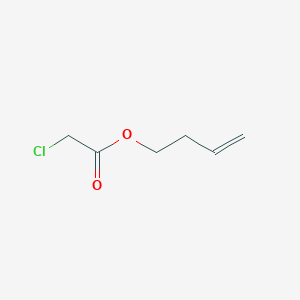
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
